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Compound of Interest

Compound Name: QL-1200186

Cat. No.: B15612015

A detailed examination of two selective allosteric TYK2 inhibitors, QL-1200186 and BMS-
986165 (Deucravacitinib), for researchers and drug development professionals. This guide
provides a comparative analysis of their performance based on available preclinical and clinical
data.

This report outlines the mechanism of action, in vitro potency, selectivity, and in vivo efficacy of
QL-1200186 and the FDA-approved drug BMS-986165 (Sotyktu). Both compounds are novel,
orally active, allosteric inhibitors that target the pseudokinase regulatory domain (JH2) of
Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines such
as IL-12, IL-23, and Type | interferons.[1][2][3] By binding to the JH2 domain, these inhibitors
stabilize an inhibitory interaction between the regulatory and catalytic domains of TYK2,
thereby blocking its downstream signaling and activation of Signal Transducers and Activators
of Transcription (STATs).[3][4] This selective, allosteric inhibition mechanism distinguishes them
from pan-JAK inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1)
domain, potentially offering an improved safety profile.[5][6]

Data Presentation
In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of QL-1200186 and BMS-
986165 against TYK2 and other Janus kinases (JAKS).
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Compound Target Assay Type IC50 (nM) Reference
QL-1200186 TYK2 JH2 Binding Assay 0.06 [11[7]
JAK1 JH2 Binding Assay 9.85 [1][7]
Binding Assay
BMS-986165 TYK2 JH2 1.0 (81191
(IC50)
Binding Assay
TYK2 JH2 _ 0.02 [4][10]
(Ki)
Whole Blood
TYK2 Assay (IL-12 13 [11]

induced IFN-y)

Whole Blood
JAK1/3 Assay (IL-2 >10,000 [5]
induced pSTAT5)

Whole Blood
JAK2/2 Assay (GM-CSF >10,000 [5]
induced pSTATS)

Table 1: In Vitro Potency of QL-1200186 and BMS-986165

Selectivity Selectivity Selectivity
Compound (TYK2 JH2 vs (TYK2 vs (TYK2 vs Reference
JAK1 JH2) JAK1/3) JAK2)
>1000-fold >1000-fold
QL-1200186 164-fold (functional (functional [11051[7]
assay) assay)
~200-fold >3000-fold
BMS-986165 N/A [10][11]
(cellular assay) (cellular assay)

Table 2: Selectivity Profile of QL-1200186 and BMS-986165

In Vivo Efficacy in Psoriasis Model
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The imiquimod (IMQ)-induced psoriasis mouse model is a standard preclinical model to

evaluate the efficacy of anti-psoriatic drug candidates.

Compound Animal Model Dosing Key Findings Reference
Significantly
reduced PASI
scores, skin
o erythema,
Imiquimod- 5-30 mg/kg, oral, ]
) o ) ) scaling, and
QL-1200186 induced psoriasis  twice daily for 7 ] ) ] [7]
o thickening. Skin
in mice days ]
thickness
reduced by
49.7% at 30
mg/kg.
N/A (Preclinical Efficacious in
Imiquimod- efficacy in this several murine
BMS-986165 induced psoriasis  specific model models of [4][12]
in mice not detailed in autoimmune
provided results)  disease.

Table 3: In Vivo Efficacy in a Psoriasis Model

Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation in

Mice

Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the in vivo efficacy of

TYK2 inhibitors.

Methodology:

e Animal Preparation: The back of the mice (e.g., BALB/c or C57BL/6 strains) is shaved and

depilated.[7]
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 Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved
back and right ear for 5 to 8 consecutive days.[1][7] This equates to 3.125 mg of the active
ingredient.[7]

o Treatment: The test compound (e.g., QL-1200186) or vehicle is administered orally at
specified doses and frequencies throughout the induction period.[7]

o Assessment: The severity of the skin inflammation is evaluated daily using a modified
Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and skin
thickness.[1][7] Transepidermal water loss (TEWL) can also be measured to assess skin
barrier function.[13]

» Histological Analysis: At the end of the experiment, skin samples are collected for histological
analysis to assess for epidermal thickening (acanthosis), parakeratosis, and immune cell
infiltration.[1][7]

In Vitro STAT Phosphorylation Assay in Human Whole
Blood

Objective: To assess the functional inhibition of cytokine-induced STAT phosphorylation by
TYK2 inhibitors in a physiologically relevant matrix.

Methodology:
» Blood Collection: Human whole blood is collected in tubes containing an anticoagulant.

o Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations
of the test compound (e.g., QL-1200186 or BMS-986165) for a specified time at 37°C.

» Cytokine Stimulation: To assess the inhibition of different JAK/STAT pathways, specific
cytokines are added to stimulate the blood samples for a short period (e.g., 15 minutes) at
37°C.

o TYK2/JAK2-dependent pathway: IL-12 or IL-23 to induce STAT3/4 phosphorylation.[5][14]

o JAK1/JAK3-dependent pathway: IL-2 to induce STATS phosphorylation.[5][14]
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o JAK2/JAK2-dependent pathway: GM-CSF to induce STAT5 phosphorylation.[5][14]

Cell Lysis and Staining: Erythrocytes are lysed, and the remaining leukocytes are fixed and
permeabilized. The cells are then stained with fluorochrome-conjugated antibodies specific
for phosphorylated STAT proteins (pSTAT).

Flow Cytometry Analysis: The levels of pSTAT in specific immune cell populations (e.g., T
cells, NK cells) are quantified using flow cytometry.

Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the pSTAT
signal (IC50) is calculated to determine its potency.

TYK2 JH2 Domain Binding Assay

Objective: To quantify the binding affinity of a test compound to the isolated TYK2
pseudokinase (JH2) domain.

Methodology (Example using Homogeneous Time-Resolved Fluorescence - HTRF):

Reagents: Recombinant human TYK2 JH2 domain, a fluorescently labeled probe known to
bind to the JH2 domain, and a europium-labeled antibody.

Assay Setup: In a 384-well plate, serial dilutions of the test compound are incubated with a
fixed concentration of the TYK2 JH2 domain and the fluorescent probe.

Detection: The HTRF signal is measured using a microplate reader. A decrease in the signal
ratio indicates the displacement of the fluorescent probe by the test compound.

Data Analysis: The IC50 value, representing the concentration of the compound that
displaces 50% of the fluorescent probe, is calculated to determine binding affinity.

Mandatory Visualization
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Caption: TYK2 Signaling Pathway and Point of Inhibition.
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Experimental Workflow: Imiquimod-Induced Psoriasis Model
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Caption: Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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